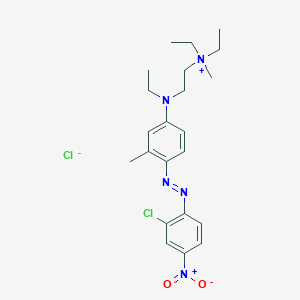
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a dioxothiolan ring attached to a phenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine typically involves the reaction of 3-aminothiolane with phenylhydrazine under specific conditions. The process may require the use of solvents such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity . The reaction is often catalyzed by a strong base, such as potassium hydroxide (KOH), to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The choice of solvents and reaction conditions is critical to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The phenylhydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The dioxothiolan ring and phenylhydrazine moiety contribute to its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
1-(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide: Exhibits antioxidant and anti-inflammatory properties.
Uniqueness: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine stands out due to its unique combination of a dioxothiolan ring and a phenylhydrazine moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
884-49-1 |
|---|---|
Fórmula molecular |
C10H14N2O2S |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)7-6-10(8-15)12-11-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Clave InChI |
RFTNJABYPCOMMW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


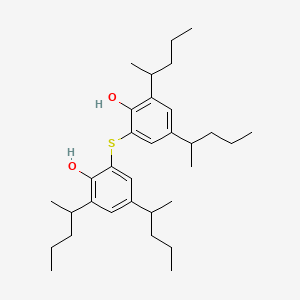
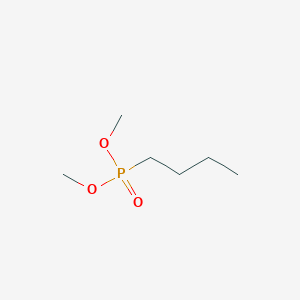
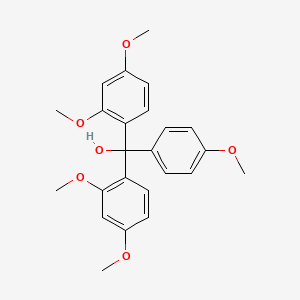
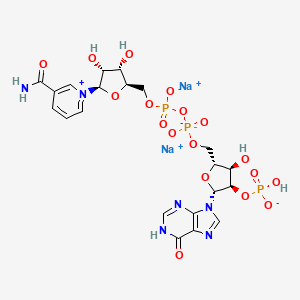
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

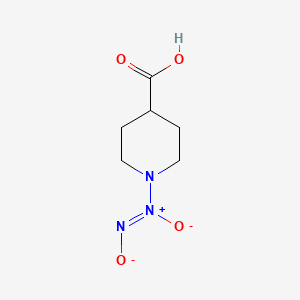
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)

![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
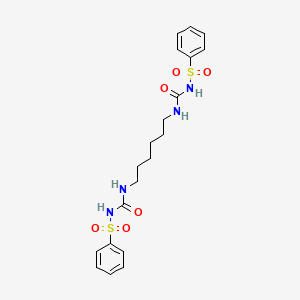
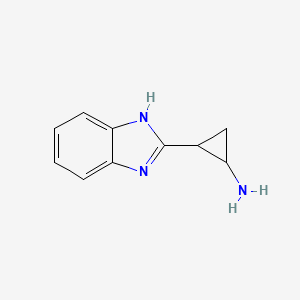
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
